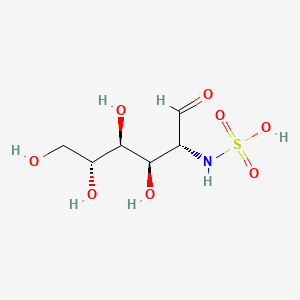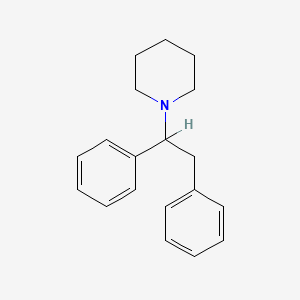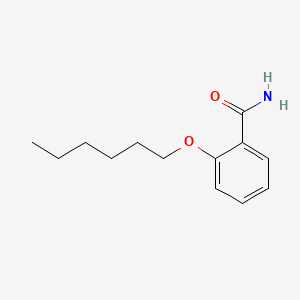
异丁胺
描述
科学研究应用
Exalamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of arenecarboxamides and their derivatives.
Biology: Investigated for its antifungal properties and potential use in developing new antifungal agents.
Medicine: Explored for its potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of antifungal coatings and materials.
安全和危害
Safety data sheets suggest avoiding breathing mist, gas, or vapors of Exalamide . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is recommended, and all sources of ignition should be removed .
作用机制
Exalamide exerts its antifungal effects by disrupting the cell membrane integrity of fungi. It targets the ergosterol biosynthesis pathway, which is crucial for maintaining the fungal cell membrane structure. By inhibiting key enzymes in this pathway, Exalamide causes increased membrane permeability, leading to cell lysis and death .
Similar Compounds:
Salicylamide: The parent compound of Exalamide, used for its analgesic and antipyretic properties.
Hexylresorcinol: Another antifungal agent with a similar hexyl group but different core structure.
Uniqueness of Exalamide: Exalamide’s unique combination of the hexyl ether group and the benzamide core structure provides it with distinct antifungal properties that are more potent compared to its parent compound, salicylamide . Additionally, its specific mechanism of action targeting the ergosterol biosynthesis pathway sets it apart from other antifungal agents .
生化分析
Biochemical Properties
Exalamide plays a significant role in biochemical reactions due to its antifungal properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit fungal growth. The primary interaction involves binding to fungal cell membranes, disrupting their integrity and function . This disruption leads to the inhibition of essential enzymes and proteins required for fungal cell wall synthesis, ultimately causing cell death .
Cellular Effects
Exalamide exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungal cells, Exalamide inhibits the synthesis of ergosterol, a crucial component of the cell membrane, leading to increased membrane permeability and cell lysis . Additionally, Exalamide has been observed to induce oxidative stress in fungal cells, further contributing to its antifungal activity .
Molecular Mechanism
The molecular mechanism of Exalamide involves its binding interactions with fungal cell membrane components. Exalamide binds to ergosterol, disrupting the membrane structure and function . This binding inhibits the activity of enzymes involved in ergosterol synthesis, such as squalene epoxidase and lanosterol 14α-demethylase . The inhibition of these enzymes leads to the accumulation of toxic sterol intermediates, causing cell death. Furthermore, Exalamide has been shown to induce changes in gene expression related to stress response and apoptosis in fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Exalamide have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to Exalamide in in vitro studies has shown sustained antifungal activity, with no significant loss of potency . In in vivo studies, prolonged exposure to Exalamide has been associated with adaptive responses in fungal cells, leading to reduced susceptibility over time .
Dosage Effects in Animal Models
The effects of Exalamide vary with different dosages in animal models. At low doses, Exalamide effectively inhibits fungal growth without causing significant toxicity . At higher doses, Exalamide has been observed to cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in a rapid increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Exalamide is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as squalene epoxidase and lanosterol 14α-demethylase, inhibiting their activity and disrupting ergosterol synthesis . This disruption affects the overall metabolic flux in fungal cells, leading to the accumulation of toxic sterol intermediates and subsequent cell death . Additionally, Exalamide has been shown to influence the levels of various metabolites involved in oxidative stress response and energy metabolism .
Transport and Distribution
Within cells and tissues, Exalamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Exalamide’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes . This accumulation enhances its antifungal activity by targeting the fungal cell membrane directly .
Subcellular Localization
Exalamide exhibits specific subcellular localization, primarily targeting the fungal cell membrane . It is directed to this compartment through its lipophilic properties and interactions with membrane components . Exalamide’s activity is influenced by its localization, as it disrupts membrane integrity and inhibits essential enzymes involved in ergosterol synthesis . Additionally, post-translational modifications and targeting signals may play a role in directing Exalamide to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Exalamide can be synthesized through the reaction of salicylamide with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Exalamide are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Exalamide can undergo oxidation reactions, particularly at the hexyl ether group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The amide group in Exalamide can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring in Exalamide can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Hexyl aldehyde or hexanoic acid derivatives.
Reduction: Hexylamine derivatives.
Substitution: Nitro or bromo derivatives of Exalamide.
属性
IUPAC Name |
2-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJXOVLXUMMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045899 | |
| Record name | Exalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53370-90-4 | |
| Record name | Exalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exalamide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053370904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Exalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JEC65JCG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Exalamide compare to other antifungal agents like Clotrimazole, Miconazole, and Econazole in terms of in vitro activity against dermatophytes?
A1: A study [, , ] compared the in vitro antifungal activity of these four agents against 64 clinical isolates of various dermatophyte species. The research showed the following rank order of effectiveness: Clotrimazole demonstrated the highest antifungal activity, followed by Econazole Nitrate, Miconazole Nitrate, and lastly, Exalamide []. This suggests that Exalamide exhibited the weakest antifungal activity among the tested agents against the selected dermatophytes in vitro.
Q2: Did the study find any variations in the antifungal activity of these agents depending on the specific dermatophyte species?
A2: Yes, the minimal inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent required to inhibit the growth of a microorganism, varied depending on both the specific antifungal agent used and the species of dermatophyte being tested [, ]. This implies that the effectiveness of these antifungal agents, including Exalamide, can differ depending on the specific type of fungal infection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



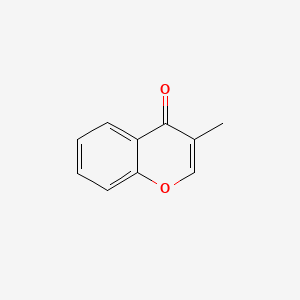

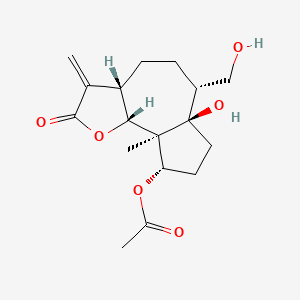
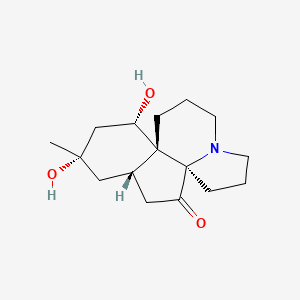
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
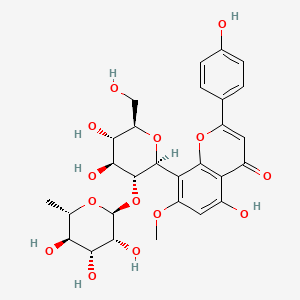

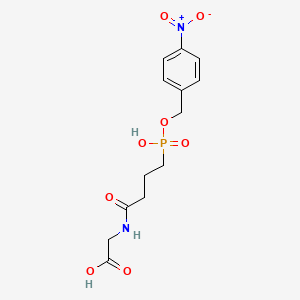
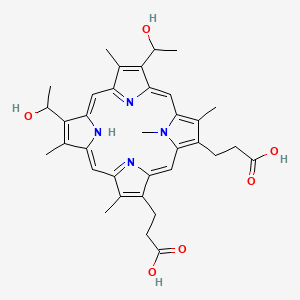
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
